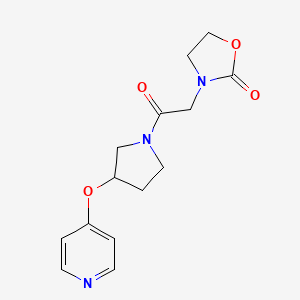
3-(2-Oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one is a complex organic compound featuring a pyrrolidine ring, a pyridine ring, and an oxazolidinone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
科学的研究の応用
3-(2-Oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound’s structural features make it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one typically involves multi-step organic reactions. One common approach is the cyclization of functionalized acyclic substrates. For instance, the pyrrolidine ring can be constructed from different cyclic or acyclic precursors, followed by functionalization to introduce the pyridine and oxazolidinone groups .
Industrial Production Methods
Industrial production methods for this compound may involve the use of green chemistry principles, such as employing citric acid as a catalyst in a green solvent under ultrasound irradiation . This approach not only enhances the efficiency of the synthesis but also reduces the environmental impact.
化学反応の分析
Types of Reactions
3-(2-Oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-ones.
Reduction: Reduction reactions can modify the oxazolidinone moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as Oxone and copper acetate for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Nucleophiles: Such as amines and thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can yield pyrrolidin-2-ones, while substitution reactions can introduce various functional groups onto the pyridine ring .
作用機序
The mechanism of action of 3-(2-Oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one involves its interaction with specific molecular targets. The pyrrolidine ring’s stereochemistry and the spatial orientation of substituents play a crucial role in its binding to enantioselective proteins . This interaction can modulate various biological pathways, leading to its observed bioactivities.
類似化合物との比較
Similar Compounds
Pyrrolidin-2-one: A five-membered lactam with similar structural features.
Pyrrolopyrazine derivatives: Compounds with a pyrrolidine ring fused to a pyrazine ring, exhibiting diverse biological activities.
Pyridazinone derivatives: Compounds containing a pyridazine ring, known for their pharmacological properties.
Uniqueness
3-(2-Oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one is unique due to its combination of a pyrrolidine ring, a pyridine ring, and an oxazolidinone moiety. This unique structure imparts distinct biological activities and makes it a valuable compound in medicinal chemistry .
特性
IUPAC Name |
3-[2-oxo-2-(3-pyridin-4-yloxypyrrolidin-1-yl)ethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c18-13(10-17-7-8-20-14(17)19)16-6-3-12(9-16)21-11-1-4-15-5-2-11/h1-2,4-5,12H,3,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXWTJLFFYXZJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)CN3CCOC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
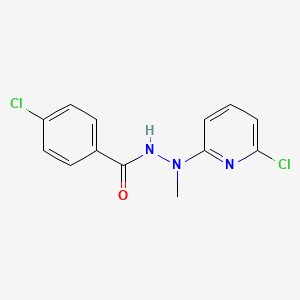
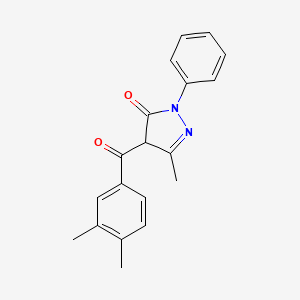
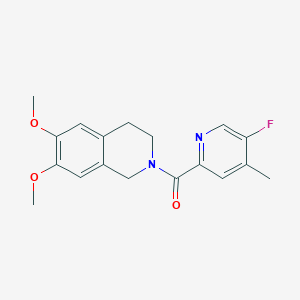
![4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2639889.png)
![N-(4-fluorophenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2639897.png)
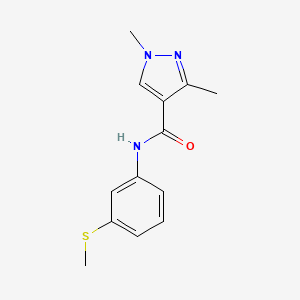

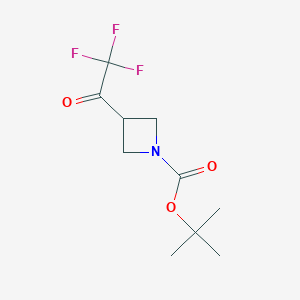
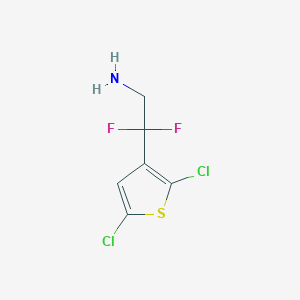
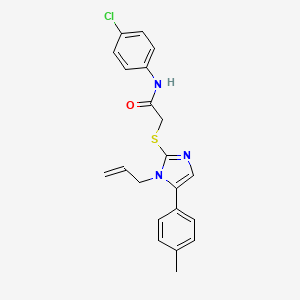
![Ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate](/img/structure/B2639906.png)
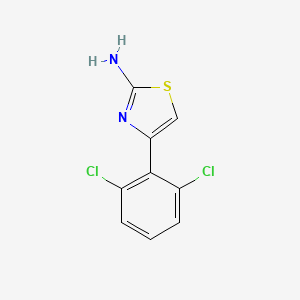
![5-(4-hydroxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2639908.png)

